

# Introduction: The Quinolinone Scaffold in Modern Chemistry

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## Compound of Interest

Compound Name:	8-Methoxy-4-methylquinolin-2(1H)-one
CAS No.:	30198-01-7
Cat. No.:	B1300258

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The quinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of natural products and synthetic molecules with significant biological activity.[1] [2] These compounds are recognized for a wide spectrum of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The specific analogue, **8-Methoxy-4-methylquinolin-2(1H)-one**, incorporates key substituents that modulate its electronic and steric profile. The methyl group at the 4-position and the methoxy group at the 8-position are critical for fine-tuning its interaction with biological targets. Notably, the presence of a methoxy group at the C8 position in related quinolone structures has been shown to prevent phototoxicity, a significant advantage in drug design.[2] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights for its application in research and development.

## Physicochemical and Computed Properties

A foundational understanding of a compound's physicochemical properties is essential for its application in experimental settings, from reaction setup to formulation. The properties of **8-Methoxy-4-methylquinolin-2(1H)-one** are summarized below. While experimental data for

some properties like melting point and solubility are not readily available for this specific analog, values have been inferred from closely related structures.

Property	Value / Description	Source
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem[5]
Molecular Weight	189.21 g/mol	PubChem[5]
IUPAC Name	8-methoxy-4-methyl-1H-quinolin-2-one	PubChem[5]
CAS Number	30198-01-7	PubChem[5]
Appearance	Expected to be a solid at room temperature.	Inferred
Melting Point	Not specified. Related compounds like 4-hydroxy-8-methoxyquinolin-2(1H)-one melt at 245-248 °C.[6]	Inferred
Solubility	Expected to have low solubility in water, but be soluble in organic solvents such as ethanol and DMSO.[6]	Inferred
XLogP3	1.2	PubChem[5]
Hydrogen Bond Donors	1 (from the N-H group)	PubChem[5]
Hydrogen Bond Acceptors	2 (from the C=O and -OCH <sub>3</sub> oxygens)	PubChem[5]

## Structural Elucidation: A Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of molecular structures. The anticipated spectral data for **8-Methoxy-4-methylquinolin-2(1H)-one** are detailed below, based on established principles and data from analogous quinolinone compounds.[1][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be highly informative.
  - Aromatic Protons (3H): The protons on the benzene ring (H-5, H-6, H-7) will appear as a complex multiplet system in the aromatic region (approx.  $\delta$  7.0-7.8 ppm).
  - Vinyl Proton (1H): The proton at the C-3 position will likely appear as a singlet or a finely coupled quartet (due to the C-4 methyl group) around  $\delta$  6.0-6.5 ppm.
  - Methoxy Protons (3H): A sharp singlet corresponding to the  $-\text{OCH}_3$  group is expected around  $\delta$  3.9-4.1 ppm.
  - Methyl Protons (3H): A singlet for the C-4 methyl group should appear in the upfield region, likely around  $\delta$  2.3-2.6 ppm.
  - Amide Proton (1H): A broad singlet for the N-H proton is anticipated, which may appear over a wide chemical shift range ( $\delta$  10-12 ppm) and is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon spectrum provides a map of the carbon framework.
  - Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal, expected around  $\delta$  160-165 ppm.
  - Aromatic & Vinylic Carbons: A series of signals between  $\delta$  100-150 ppm will correspond to the carbons of the quinolinone ring system. The C-8 carbon bearing the methoxy group will be significantly shielded.
  - Methoxy Carbon: The carbon of the  $-\text{OCH}_3$  group should appear around  $\delta$  55-60 ppm.
  - Methyl Carbon: The C-4 methyl carbon will be the most upfield signal, expected around  $\delta$  18-25 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

- N-H Stretch: A broad absorption band is expected in the range of 3200-3400  $\text{cm}^{-1}$  corresponding to the N-H bond of the lactam.
- C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000  $\text{cm}^{-1}$ , respectively.
- C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (lactam) group is expected around 1650-1670  $\text{cm}^{-1}$ .<sup>[3]</sup>
- C=C Stretch: Aromatic C=C bond vibrations will appear in the 1500-1600  $\text{cm}^{-1}$  region.<sup>[3]</sup>
- C-O Stretch: An ether C-O stretching band for the methoxy group is anticipated around 1250  $\text{cm}^{-1}$ .<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

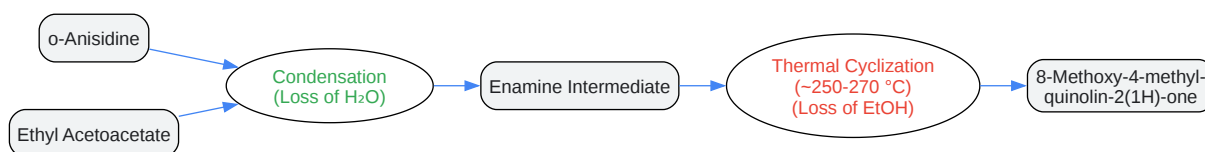
- Molecular Ion Peak ( $M^+$ ): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at  $m/z = 189$ , corresponding to the molecular formula  $\text{C}_{11}\text{H}_{11}\text{NO}_2$ .<sup>[5]</sup>
- Fragmentation: Common fragmentation pathways may include the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the methoxy group to give a fragment at  $m/z = 174$ , or the loss of carbon monoxide (CO) from the lactam ring.

## Synthesis and Chemical Reactivity

### Proposed Synthetic Pathway: Conrad-Limpach Cyclization

A robust and common method for synthesizing 4-substituted-quinolin-2(1H)-ones is the Conrad-Limpach synthesis or a related thermal condensation reaction. The synthesis of **8-Methoxy-4-methylquinolin-2(1H)-one** can be efficiently achieved by the thermal cyclization of o-anisidine with ethyl acetoacetate. The causality behind this choice lies in the high-yielding nature of such condensation reactions for forming the quinolinone core.<sup>[8]</sup> The reaction

proceeds through an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the final product.



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Caption: Lactam-lactim tautomerism of the quinolinone core.

- N-H Site: The amide nitrogen is nucleophilic and can be alkylated or acylated under basic conditions.
- C-3 Position: The C-3 position is activated and susceptible to electrophilic substitution reactions such as halogenation or nitration, a common feature of 4-hydroxy-2-quinolinones.
- [4]\* Aromatic Ring: The benzene portion of the ring system can undergo electrophilic aromatic substitution, with the electron-donating methoxy group and the fused ring system influencing the regioselectivity of the reaction.

## Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of **8-Methoxy-4-methylquinolin-2(1H)-one**.

Objective: To synthesize **8-Methoxy-4-methylquinolin-2(1H)-one** from o-anisidine and ethyl acetoacetate.

Materials:

- o-Anisidine
- Ethyl acetoacetate

- High-boiling point solvent (e.g., Dowtherm A or mineral oil)
- Ethanol
- Hexanes
- Round-bottom flask equipped with a reflux condenser and distillation head
- Heating mantle with temperature controller
- Standard glassware for filtration and recrystallization

#### Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine o-anisidine (0.1 mol) and ethyl acetoacetate (0.11 mol). **Causality:** A slight excess of the  $\beta$ -ketoester ensures complete consumption of the aniline starting material.
- **Initial Condensation (Optional):** The mixture can be stirred at room temperature for 1-2 hours, or gently warmed to  $\sim 100$  °C to facilitate the initial condensation and removal of water to form the enamine intermediate.
- **Thermal Cyclization:** Heat the reaction mixture to 250-270 °C. Ethanol will begin to distill from the reaction mixture, which should be collected. Maintain this temperature for 2-3 hours or until the distillation of ethanol ceases. **Causality:** This high temperature provides the activation energy needed for the intramolecular cyclization to form the stable heterocyclic ring.
- **Workup and Isolation:** Allow the reaction mixture to cool to below 100 °C. Carefully pour the hot, viscous mixture into a beaker containing toluene or hexanes while stirring vigorously. The product should precipitate as a solid.
- **Purification:**
  - Collect the crude solid by vacuum filtration and wash the filter cake with cold hexanes to remove the high-boiling solvent.

- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure **8-Methoxy-4-methylquinolin-2(1H)-one**.
- Validation and Characterization:
  - Dry the purified solid under vacuum.
  - Determine the melting point of the final product.
  - Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra to confirm the structure and purity, comparing the data against the expected spectroscopic profile.

## Conclusion and Future Outlook

**8-Methoxy-4-methylquinolin-2(1H)-one** is a heterocyclic compound with significant potential rooted in the well-established biological activities of the quinolinone scaffold. [2] Its specific substitution pattern offers a unique profile for exploration in medicinal chemistry and materials science. The synthetic route is straightforward, allowing for accessible production and further derivatization. Understanding its detailed chemical properties—from its spectroscopic signature to its reactivity—is the first step for any researcher aiming to leverage this molecule in novel applications, be it as a building block for complex pharmaceuticals or as a functional organic material.

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